L-Tryptophan benzyl ester

Description

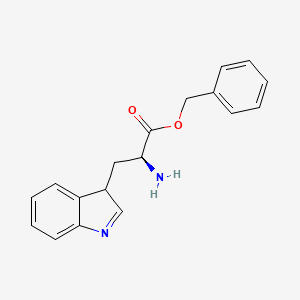

L-Tryptophan benzyl ester (CAS 4299-69-8) is an amino acid ester derived from the essential amino acid L-tryptophan. The benzyl group (-CH₂C₆H₅) is attached to the carboxyl group, serving as a protective moiety during peptide synthesis. This compound is widely utilized in organic chemistry and pharmaceutical research due to its dual role as a reactive intermediate and a precursor for bioactive molecules. Key applications include:

- Peptide synthesis: The benzyl ester protects the carboxyl group, enabling selective deprotection under mild acidic or hydrogenolytic conditions .

- Bivalent ligand design: It is employed in the synthesis of opioid agonist/neurokinin-1 (NK1) antagonist hybrids, such as amides derived from fentanyl derivatives .

Properties

IUPAC Name |

benzyl (2S)-2-amino-3-(3H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17/h1-9,11,14,16H,10,12,19H2/t14?,16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWYASHQHHTIFA-WMCAAGNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2C=NC3=CC=CC=C23)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC2C=NC3=CC=CC=C23)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalysis

The Fischer–Speier esterification method leverages acid catalysis to facilitate the reaction between L-tryptophan’s carboxyl group and benzyl alcohol. In the presence of hydrogen chloride (HCl) gas, the amino group of tryptophan is protonated, forming tryptophan hydrochloride. This step prevents undesired side reactions at the amino site during esterification. The carboxyl group then reacts with benzyl alcohol under reflux conditions, with azeotropic removal of water to shift the equilibrium toward ester formation.

The reaction proceeds as follows:

Organic amines such as N,N-diisopropylethylamine (DIPEA) act as catalysts, enhancing reaction efficiency by neutralizing HCl and maintaining optimal pH.

Step-by-Step Procedure and Optimization

A representative procedure from a patented method involves the following steps:

-

Amino Protection : Tryptophan (0.1 mol) is dissolved in dichloroethane (30 mL) with DIPEA (0.01 mol). HCl gas is introduced at 1.25 mL/s for 0.5 hours at room temperature, forming tryptophan hydrochloride.

-

Esterification : Benzyl alcohol (0.13 mol) is added, and HCl gas flow is reduced to 0.05 mL/s. The mixture is refluxed at 40–70°C for 3 hours, with continuous azeotropic removal of water using dichloroethane.

-

Workup : Post-reaction, the solvent and excess alcohol are removed via vacuum distillation. Crude product is recrystallized from ice-cold dichloroethane, yielding this compound hydrochloride with 81–99.8% efficiency, depending on solvent recycling.

Key Optimizations :

-

Solvent Recycling : Mother liquor from recrystallization is reused, achieving >99% yield after five cycles.

-

Temperature Control : Reflux at 70°C ensures rapid esterification without decomposition.

Carbodiimide-Mediated Esterification with Amino Protection

Protective Group Strategy

To prevent side reactions at the amino group during neutral or basic conditions, a protective group such as benzyloxycarbonyl (Z) is employed. The Z-group is introduced via reaction with benzyloxycarbonyl chloride (Z-Cl) in the presence of a base like triethylamine:

Activation and Esterification

The carboxyl group of Z-protected tryptophan is activated using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Benzyl alcohol is then added to form the ester bond:

N,N’-Dicyclohexylurea (DCU) precipitates and is removed by filtration.

Deprotection and Purification

The Z-group is removed via catalytic hydrogenation using palladium on carbon (Pd/C) in methanol:

Final purification by recrystallization yields the product with >95% purity.

Comparative Analysis of Synthetic Approaches

Reaction Conditions and Catalysts

Advantages and Limitations

-

Acid-Catalyzed Method :

-

Pros : High yield, scalability, no need for amino protection.

-

Cons : Requires HCl gas handling, generates acidic waste.

-

-

Carbodiimide Method :

-

Pros : Mild conditions, compatibility with sensitive substrates.

-

Cons : Multi-step synthesis, lower overall yield.

-

Industrial Production and Process Optimization

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-amino-3-(3H-indol-3-yl)propanoate undergoes various types of chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indolenine derivatives.

Reduction: Reduction reactions can convert the indole ring to indoline.

Substitution: Electrophilic substitution reactions are common, especially at the C-3 position of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are frequently employed.

Major Products Formed

Oxidation: Indolenine derivatives.

Reduction: Indoline derivatives.

Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumoral Properties

Recent research has highlighted LTBE's role as a precursor for novel compounds with significant antitumoral effects. In a study involving Caenorhabditis elegans, LTBE derivatives demonstrated tumor size reductions of approximately 42.6% when evaluated against specific tumoral strains. The mechanism of action was linked to the down-regulation of key genes in the mTOR pathway, which is crucial for cell growth and proliferation .

Table 1: Antitumoral Efficacy of LTBE Derivatives

| Compound | Tumor Size Reduction (%) |

|---|---|

| Tryptophan benzyl ester-betaxanthin | 42.6 |

| Tryptophan methyl ester-betaxanthin | 43.0 |

| Control | 0 |

1.2 Neurokinin Receptor Antagonism

LTBE has also been characterized as a potent antagonist for substance P receptors, specifically the human neurokinin-1 (NK-1) receptor. A study reported that N-acetyl-L-tryptophan benzyl ester (L-732,138), a derivative of LTBE, inhibited substance P binding with an IC50 of 2.3 nM, showcasing its potential in treating pain and inflammatory conditions .

Biochemical Applications

2.1 Inhibition of Amino Acid Transporters

LTBE derivatives have been evaluated for their ability to inhibit the L-type amino acid transporter LAT1 (SLC7A5). This transporter is implicated in various metabolic disorders and cancers, making LTBE a candidate for therapeutic interventions targeting these conditions .

2.2 Synthesis of Peptides

As an important intermediate in organic synthesis, LTBE is utilized in the preparation of peptides and other bioactive compounds. Its ability to form stable esters makes it valuable for coupling reactions in peptide synthesis .

Mechanism of Action

The mechanism of action of L-Tryptophan benzyl ester involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various enzymes and receptors, modulating their activity. This compound can inhibit or activate these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Research Insights and Contradictions

- Stability vs. Reactivity : While this compound is more stable than its methyl counterpart, its deprotection requires harsh conditions (e.g., H₂/Pd), which may degrade sensitive functional groups .

- Stereochemical Outcomes : Benzyl esters favor trans isomers in cyclization reactions, but this effect is substrate-dependent. For example, 2,6-dichlorobenzaldehyde exclusively yields cis isomers regardless of ester bulkiness .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing L-tryptophan benzyl ester derivatives, and how do reaction conditions influence stereochemical outcomes?

- Methodology : this compound derivatives are commonly synthesized via the Pictet–Spengler reaction. For example, reacting L-tryptophan methyl ester with aromatic aldehydes (e.g., 2,4-dichlorobenzaldehyde) under nonstereospecific conditions yields cis/trans diastereomers. Bulky substituents on the aldehyde (e.g., 2,6-dichlorobenzaldehyde) favor cis isomer formation due to restricted rotation, while benzyl ester groups favor trans isomers thermodynamically. Separation is achieved via column chromatography using CH₂Cl₂ as an eluent .

- Key Factors : Temperature (room temperature for kinetic control), aldehyde substituent bulkiness, and ester group size (benzyl vs. allyl) critically influence stereochemistry .

Q. How can researchers protect the amino group of this compound to prevent nucleophilic interference during downstream reactions?

- Methodology : Double benzyl protection is a robust strategy. For instance, L-tryptophan methyl ester hydrochloride is sequentially protected with benzyl groups to render the nitrogen non-nucleophilic, enabling reactions like reverse prenylation without side reactions. This method avoids traditional Boc/Fmoc protection, which may retain nucleophilic activity .

- Application : This approach is critical in alkaloid synthesis, such as prenylation reactions for natural product derivatives .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodology : High-Performance Liquid Chromatography (HPLC) with optimized parameters:

- Column : C18 reversed-phase.

- Mobile Phase : Gradient of acetonitrile/water with 0.1% trifluoroacetic acid.

- Detection : UV absorbance at 280 nm (for indole moiety).

- Validation : Include replicates, blanks, and internal standards (e.g., Boc-protected analogs) for quality control .

Advanced Research Questions

Q. How can researchers optimize the synthesis of ionic pair compounds using this compound for dual pharmacological activity?

- Methodology : Ionic pairs (e.g., opioid agonist-NK1 antagonist hybrids) are synthesized by mixing potassium salts of functionalized acids (e.g., carboxyfentanyl) with L-tryptophan 3,5-bis(trifluoromethyl)benzyl ester hydrochloride. KCl is removed post-reaction via filtration. This method simplifies salt formation while maintaining bioactivity .

- Design Considerations : Ensure compatibility of counterions and steric hindrance to preserve ligand-receptor interactions .

Q. What strategies resolve contradictions in diastereomer ratio data during Pictet–Spengler reactions of this compound?

- Methodology : Discrepancies arise from kinetic (cis-favored) vs. thermodynamic (trans-favored) control. To reconcile

- Conduct time-course studies to monitor isomerization.

- Use low-temperature NMR or HPLC to trap kinetic products.

- Apply computational modeling (e.g., DFT) to predict energy barriers for rotation .

- Case Study : 2,6-Dichlorobenzaldehyde exclusively yields cis isomers due to steric hindrance, whereas 3,4-dichlorobenzaldehyde gives a 27% diastereomeric excess (de) for cis .

Q. How can one-pot prenylation and oxidation reactions be applied to double benzyl-protected this compound for efficient alkaloid synthesis?

- Methodology : Combine reverse prenylation (using prenyl bromide) and Pinnick oxidation in a single pot. Key conditions:

- Catalyst : Lewis acids like BF₃·Et₂O.

- Oxidant : NaH₂PO₂ and NaClO₂ in tert-butanol/water.

- Yield Optimization : Adjust stoichiometry and reaction time to minimize byproducts (e.g., over-oxidation) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.